molecular formula C18H16FN3O3S B2559355 N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034449-97-1

N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2559355
CAS RN: 2034449-97-1
M. Wt: 373.4
InChI Key: UUVVAVIDYATETA-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in specific applications .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Electrophilic Fluorination

  • Sulfonamides, including those with specific fluorination patterns, have been explored for their utility in electrophilic fluorination reactions. These reactions are essential for synthesizing enantioselective products and improving their selectivity, demonstrating the utility of sulfonamide compounds in organic synthesis and drug development (Yasui et al., 2011).

Anticancer Activity

  • Sulfonamide derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines. Certain compounds exhibited high potency against human gastric adenocarcinoma and colorectal adenocarcinoma cells, highlighting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Corrosion Inhibition

  • Piperidine derivatives, including those with sulfonamide groups, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations suggest their effectiveness in protecting against corrosion, indicating potential industrial applications (Kaya et al., 2016).

DNA Binding and Anticancer Activity

  • Mixed-ligand copper(II)-sulfonamide complexes have been investigated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies provide insights into the role of sulfonamide derivatives in developing therapeutic agents with targeted activity against cancer cells (González-Álvarez et al., 2013).

C-H Amination and Fluorination

  • Research on the copper-mediated C-H amination of imidazopyridines using N-fluorobenzenesulfonimide highlights the utility of sulfonamide compounds in facilitating functional group transformations, broadening the scope of synthetic chemistry applications (Lu et al., 2018).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with a biological system to produce its effect .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

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properties

IUPAC Name

3-fluoro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-25-18-7-5-15(9-16(18)19)26(23,24)22-11-13-4-6-17(21-10-13)14-3-2-8-20-12-14/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVVAVIDYATETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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